Cas no 1891994-71-0 (3-amino-1-(3-bromo-4-methylphenyl)propan-1-one)

3-Amino-1-(3-bromo-4-methylphenyl)propan-1-one is a brominated aromatic ketone derivative featuring an aminoalkyl side chain, which enhances its utility as a versatile intermediate in organic synthesis. The presence of both amino and carbonyl functional groups allows for further derivatization, making it valuable in pharmaceutical and agrochemical research. The bromine substituent at the 3-position and the methyl group at the 4-position contribute to its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its well-defined structure and stability under standard conditions ensure consistent performance in synthetic applications. This compound is particularly useful in the development of bioactive molecules due to its balanced reactivity and structural modularity.
3-amino-1-(3-bromo-4-methylphenyl)propan-1-one structure
1891994-71-0 structure
Product name:3-amino-1-(3-bromo-4-methylphenyl)propan-1-one
CAS No:1891994-71-0
MF:C10H12BrNO
MW:242.11238193512
CID:5969757
PubChem ID:117356866

3-amino-1-(3-bromo-4-methylphenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-(3-bromo-4-methylphenyl)propan-1-one
    • EN300-1925824
    • 1891994-71-0
    • Inchi: 1S/C10H12BrNO/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6H,4-5,12H2,1H3
    • InChI Key: OYZNIBRMPJUPML-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1C)C(CCN)=O

Computed Properties

  • Exact Mass: 241.01023g/mol
  • Monoisotopic Mass: 241.01023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 43.1Ų

3-amino-1-(3-bromo-4-methylphenyl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1925824-2.5g
3-amino-1-(3-bromo-4-methylphenyl)propan-1-one
1891994-71-0
2.5g
$1370.0 2023-09-17
Enamine
EN300-1925824-0.25g
3-amino-1-(3-bromo-4-methylphenyl)propan-1-one
1891994-71-0
0.25g
$642.0 2023-09-17
Enamine
EN300-1925824-0.05g
3-amino-1-(3-bromo-4-methylphenyl)propan-1-one
1891994-71-0
0.05g
$587.0 2023-09-17
Enamine
EN300-1925824-5.0g
3-amino-1-(3-bromo-4-methylphenyl)propan-1-one
1891994-71-0
5g
$3189.0 2023-05-31
Enamine
EN300-1925824-0.1g
3-amino-1-(3-bromo-4-methylphenyl)propan-1-one
1891994-71-0
0.1g
$615.0 2023-09-17
Enamine
EN300-1925824-0.5g
3-amino-1-(3-bromo-4-methylphenyl)propan-1-one
1891994-71-0
0.5g
$671.0 2023-09-17
Enamine
EN300-1925824-10.0g
3-amino-1-(3-bromo-4-methylphenyl)propan-1-one
1891994-71-0
10g
$4729.0 2023-05-31
Enamine
EN300-1925824-1.0g
3-amino-1-(3-bromo-4-methylphenyl)propan-1-one
1891994-71-0
1g
$1100.0 2023-05-31
Enamine
EN300-1925824-10g
3-amino-1-(3-bromo-4-methylphenyl)propan-1-one
1891994-71-0
10g
$3007.0 2023-09-17
Enamine
EN300-1925824-1g
3-amino-1-(3-bromo-4-methylphenyl)propan-1-one
1891994-71-0
1g
$699.0 2023-09-17

3-amino-1-(3-bromo-4-methylphenyl)propan-1-one Related Literature

Additional information on 3-amino-1-(3-bromo-4-methylphenyl)propan-1-one

Comprehensive Overview of 3-amino-1-(3-bromo-4-methylphenyl)propan-1-one (CAS No. 1891994-71-0)

3-amino-1-(3-bromo-4-methylphenyl)propan-1-one (CAS No. 1891994-71-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique bromo and methyl substituents, serves as a key intermediate in the synthesis of various bioactive molecules. Researchers and industry professionals are increasingly interested in its potential applications, particularly in drug discovery and material science. The compound's amino and ketone functional groups make it a versatile building block for further chemical modifications.

The growing demand for 3-amino-1-(3-bromo-4-methylphenyl)propan-1-one is driven by its relevance in modern medicinal chemistry. With the rise of targeted drug delivery and personalized medicine, this compound's structural features align well with the need for precision in molecular design. Its CAS No. 1891994-71-0 is frequently searched in academic databases, reflecting its importance in ongoing research. Additionally, the compound's stability and reactivity profile make it a candidate for exploring new heterocyclic frameworks, a hot topic in AI-driven drug discovery platforms.

From a synthetic perspective, 3-amino-1-(3-bromo-4-methylphenyl)propan-1-one offers intriguing possibilities. Its brominated aromatic ring allows for further functionalization via cross-coupling reactions, a technique widely used in green chemistry initiatives. The compound's propan-1-one backbone is also compatible with enantioselective catalysis, a trending area in asymmetric synthesis. These attributes position it as a valuable tool for researchers exploring sustainable chemical processes, a subject frequently queried in scientific search engines.

In the context of material science, CAS No. 1891994-71-0 has shown promise in the development of advanced organic electronic materials. Its conjugated system and electron-withdrawing bromo group contribute to tunable optoelectronic properties. This aligns with the surge in interest for flexible electronics and OLED technologies, topics dominating industry forums and patent filings. The compound's potential in photovoltaic applications further underscores its multidisciplinary utility.

Quality control and analytical characterization of 3-amino-1-(3-bromo-4-methylphenyl)propan-1-one are critical for its reliable use. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to verify its purity and structure. These methods are frequently discussed in laboratory workflow optimization searches, highlighting the compound's role in high-throughput screening environments. Proper handling and storage conditions, though non-hazardous, are essential to maintain its integrity for long-term research applications.

The future outlook for CAS No. 1891994-71-0 is closely tied to advancements in computational chemistry and machine learning-assisted molecular design. As AI-powered synthesis prediction tools become more accessible, the compound's derivatives may unlock novel therapeutic or functional material pathways. This intersection of traditional organic synthesis and digital innovation is a recurring theme in scientific literature and conference proceedings, ensuring sustained relevance for this versatile chemical entity.

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